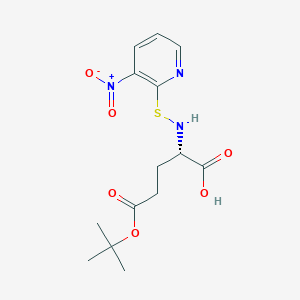
N-(3-Nitro-2-pyridinesulfenyl)-L-glutamic acid |A-t-butyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Nitro-2-pyridinesulfenyl)-L-glutamic acid |A-t-butyl ester is a compound that features a nitro group attached to a pyridine ring, which is further connected to a sulfenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Nitro-2-pyridinesulfenyl)-L-glutamic acid |A-t-butyl ester typically involves the reaction of 3-nitro-2-pyridinesulfenyl chloride with L-glutamic acid |A-t-butyl ester. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common solvents used in this synthesis include dichloromethane, and the reaction is often conducted at low temperatures to maintain stability .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for efficiency and yield. The stability of the intermediate compounds is carefully monitored to ensure the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-Nitro-2-pyridinesulfenyl)-L-glutamic acid |A-t-butyl ester undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents.
Substitution: The sulfenyl group can participate in substitution reactions, particularly with nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas or sodium borohydride, and nucleophiles like thiols or amines. The reactions are typically conducted under controlled temperatures and pH to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can lead to various sulfenylated products .
Applications De Recherche Scientifique
N-(3-Nitro-2-pyridinesulfenyl)-L-glutamic acid |A-t-butyl ester has several scientific research applications:
Mécanisme D'action
The mechanism of action of N-(3-Nitro-2-pyridinesulfenyl)-L-glutamic acid |A-t-butyl ester involves the formation of disulfide bonds with thiol groups in peptides and proteins. This interaction stabilizes the protein structure and can enhance its functional activity. The compound targets cysteine residues and facilitates the formation of cyclic disulfides, which are crucial for the structural integrity and biological activity of many proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Nitro-2-pyridinesulfenyl chloride: Used as a starting material for the synthesis of N-(3-Nitro-2-pyridinesulfenyl)-L-glutamic acid |A-t-butyl ester.
N-(3-Nitro-2-pyridinesulfenyl)-L-cysteine: Another compound used in peptide synthesis for protecting cysteine residues.
Uniqueness
This compound is unique due to its specific structure, which allows it to form stable disulfide bonds efficiently. This property makes it particularly valuable in the synthesis of cyclic peptides and proteins, where disulfide bonds play a critical role in maintaining structural stability and biological activity .
Propriétés
Formule moléculaire |
C14H19N3O6S |
|---|---|
Poids moléculaire |
357.38 g/mol |
Nom IUPAC |
(2S)-5-[(2-methylpropan-2-yl)oxy]-2-[(3-nitropyridin-2-yl)sulfanylamino]-5-oxopentanoic acid |
InChI |
InChI=1S/C14H19N3O6S/c1-14(2,3)23-11(18)7-6-9(13(19)20)16-24-12-10(17(21)22)5-4-8-15-12/h4-5,8-9,16H,6-7H2,1-3H3,(H,19,20)/t9-/m0/s1 |
Clé InChI |
DZZKYCRBJSJURE-VIFPVBQESA-N |
SMILES isomérique |
CC(C)(C)OC(=O)CC[C@@H](C(=O)O)NSC1=C(C=CC=N1)[N+](=O)[O-] |
SMILES canonique |
CC(C)(C)OC(=O)CCC(C(=O)O)NSC1=C(C=CC=N1)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3S)-N-[[(1S)-1,2,3,4-Tetrahydro-1-naphthalenyl]methyl]-1-azabicyclo[2.2.2]octan-3-amine-d3](/img/structure/B12408026.png)

![N-[[1-[6-(trifluoromethyl)quinazolin-4-yl]piperidin-3-yl]methyl]methanesulfonamide](/img/structure/B12408043.png)
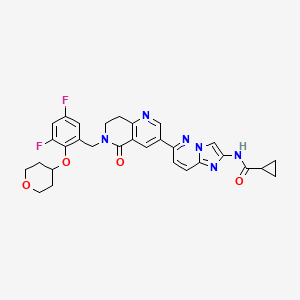
![1-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione](/img/structure/B12408052.png)
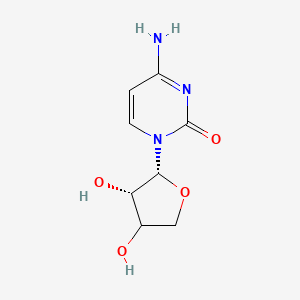
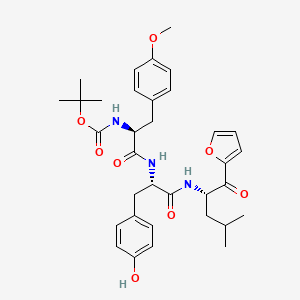
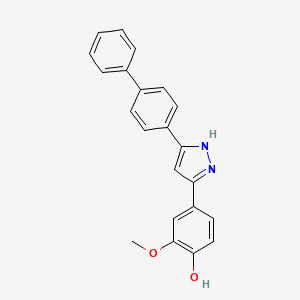
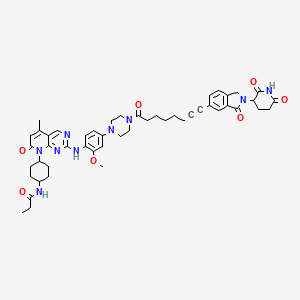
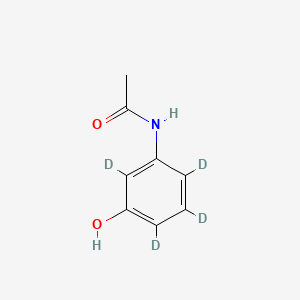
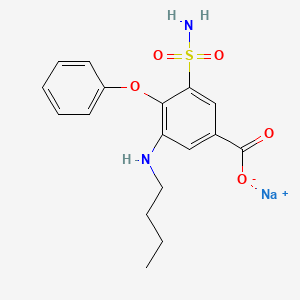
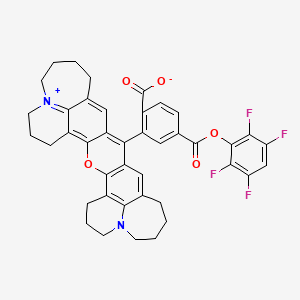
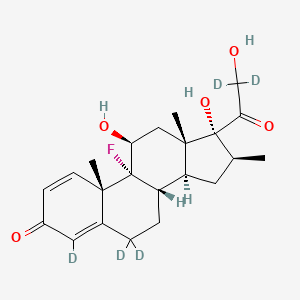
![(2R,3S,5R)-2-[2,6-bis(dimethylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12408110.png)
